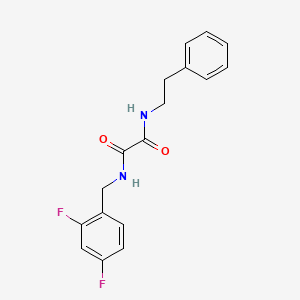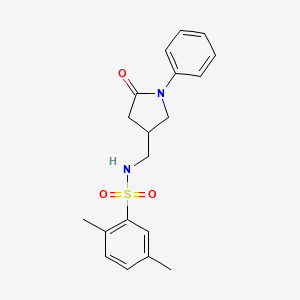
N1-(2,4-Difluorbenzyl)-N2-phenethyloxalamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2,4-difluorobenzyl)-N2-phenethyloxalamide is a synthetic organic compound known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzyl group substituted with two fluorine atoms at the 2 and 4 positions, linked to an oxalamide structure, which contributes to its distinct reactivity and functionality.
Wissenschaftliche Forschungsanwendungen
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-difluorobenzyl)-N2-phenethyloxalamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Preparation of 2,4-difluorobenzylamine: This can be synthesized from 2,4-difluorobenzonitrile through reduction reactions using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Formation of N1-(2,4-difluorobenzyl)-N2-phenethyloxalamide: The 2,4-difluorobenzylamine is then reacted with phenethylamine and oxalyl chloride under controlled conditions to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of N1-(2,4-difluorobenzyl)-N2-phenethyloxalamide may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(2,4-difluorobenzyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted benzyl derivatives with various functional groups.
Wirkmechanismus
The mechanism of action of N1-(2,4-difluorobenzyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets, leading to modulation of biochemical pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting cellular processes and exhibiting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Difluorobenzylamine: A precursor in the synthesis of N1-(2,4-difluorobenzyl)-N2-phenethyloxalamide, known for its use in organic synthesis.
4-Fluorobenzylamine: Similar structure but with a single fluorine atom, used in the synthesis of various pharmaceuticals.
2,6-Difluorobenzylamine: Another structural isomer with different fluorine substitution pattern, used in chemical research.
Uniqueness
N1-(2,4-difluorobenzyl)-N2-phenethyloxalamide stands out due to its unique combination of a difluorobenzyl group and an oxalamide structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for diverse scientific applications and research endeavors.
Eigenschaften
IUPAC Name |
N'-[(2,4-difluorophenyl)methyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c18-14-7-6-13(15(19)10-14)11-21-17(23)16(22)20-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVUBLJFGWVBFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,3R)-3-Aminocyclopentyl]-pyrrolidin-1-ylmethanone](/img/structure/B2571304.png)

![(E)-3-((4-chlorophenyl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2571310.png)
![2-[(Trichloroacetyl)amino]benzoic acid](/img/structure/B2571311.png)



![3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2571318.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzamide](/img/structure/B2571320.png)
![ethyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2571321.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B2571322.png)
![N-[(3,4-dimethoxyphenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide](/img/structure/B2571323.png)
